6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
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Overview
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of pyrrolopyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action on FGFR inhibits these pathways, affecting the downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 19703 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Similar compounds have been shown to inhibit FGFR signaling pathways . These pathways regulate various cellular processes, including organ development, cell proliferation and migration, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 1H-pyrrolo[3,2-b]pyridine followed by the introduction of a cyano group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as copper(I) cyanide (CuCN) or sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, while a Suzuki-Miyaura reaction can produce a biaryl derivative.
Scientific Research Applications
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors and other bioactive molecules.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: It is explored for the development of novel materials with electronic and photonic properties.
Biological Studies: The compound is investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
6-Bromo-1H-benzimidazole: Contains a benzimidazole ring instead of a pyrrolopyridine ring.
7-Azaindole: A related compound with a nitrogen atom in the indole ring.
Uniqueness
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is unique due to the combination of a bromine atom and a cyano group on the pyrrolopyridine scaffold. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYQHZPJMRWDGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718772 |
Source
|
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260386-78-4 |
Source
|
Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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